3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-

Description

IUPAC Nomenclature and Molecular Formula Determination

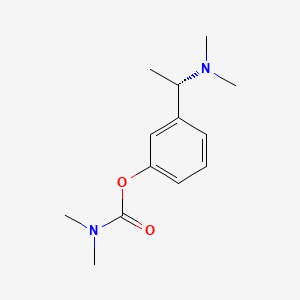

The (1S)-enantiomer of 3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate is systematically named [3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate . This designation adheres to IUPAC nomenclature rules, emphasizing the phenyl ring’s substitution pattern, the carbamate functional group, and the stereochemistry at the chiral center.

Key structural attributes include:

| Attribute | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₃H₂₀N₂O₂ | |

| Molecular weight | 236.31 g/mol | |

| Chiral center | Carbon at position 1 of ethyl group | |

| Functional groups | Dimethylcarbamate, dimethylaminoethyl |

The compound’s structure features a phenyl ring substituted with a 1-(dimethylamino)ethyl group at the meta position and a dimethylcarbamate ester. The stereochemistry at the ethyl group’s carbon (S-configuration) is critical for biological activity and physical properties.

Three-Dimensional Conformational Studies via X-ray Crystallography

Single-crystal X-ray diffraction has been employed to resolve the (1S)-enantiomer’s spatial arrangement. While direct crystallographic data for this compound is limited, structural insights can be inferred from related systems, such as rivastigmine hydrogen tartrate (a cholinesterase inhibitor sharing a similar carbamate backbone).

Key crystallographic findings for analogous systems:

In the (1S)-enantiomer, the ethyl group’s configuration likely influences hydrogen-bonding patterns and intermolecular interactions. The dimethylamino group’s steric bulk and electronic effects may stabilize specific conformations, as observed in structurally similar carbamates.

Chiral Center Configuration and Enantiomeric Purity Assessment

The (1S)-enantiomer’s stereochemistry is critical for its pharmacological and physicochemical properties. Enantiomeric purity is rigorously assessed using chiral high-performance liquid chromatography (HPLC) .

Chiral HPLC methodology for enantiomeric resolution:

The (S)-enantiomer exhibits distinct optical rotation ([α]D²⁰ = −33.3 to −40.7), contrasting with the (R)-form. Optical purity is confirmed via polarimetry, while chiral stationary-phase HPLC provides precise quantification of enantiomeric ratios.

Comparative Analysis of Racemic vs. Enantiopure Forms

The racemic mixture and enantiopure (1S)-form exhibit divergent properties due to stereochemical differences.

Key comparative attributes:

Synthetic challenges:

Properties

IUPAC Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHREYCBCYOMLZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230021-28-9 | |

| Record name | 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230021289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-(DIMETHYLAMINO)ETHYL)PHENYL DIMETHYLCARBAMATE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRW6Q66O73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate typically involves the reaction of 3-bromophenol with methyl ethylenediamine to form 3-(1-(Dimethylamino)ethyl)phenol. This intermediate is then reacted with dimethylcarbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is primarily studied for its potential as an acetylcholinesterase inhibitor , similar to its parent compound rivastigmine. This inhibition increases acetylcholine levels in the synaptic cleft, which is beneficial for treating Alzheimer's disease and other dementias .

Mechanism of Action :

- The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.

- This results in enhanced cholinergic neurotransmission, which can alleviate symptoms associated with cognitive decline.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in various chemical reactions to create derivatives with modified biological activities .

Applications in Synthesis :

- It acts as a reagent in the preparation of other carbamate derivatives.

- The compound's structure allows for modifications that can lead to compounds with enhanced pharmacological properties.

Beyond its research applications, this compound is also utilized in the industrial production of chemicals and materials . Its unique properties make it suitable for various formulations in the pharmaceutical industry.

Key Industrial Uses:

- Production of antidementive drugs.

- Development of new chemical entities with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Molecular Weight : 236.32 g/mol.

- Stereochemistry : The (1S)-enantiomer is pharmacologically relevant, as enantiomeric purity impacts biological activity.

- Derivatives : The hydrochloride salt (CAS: 105601-13-6) is commonly used in analytical standards, with a molecular weight of 272.77 g/mol (C₁₃H₂₁ClN₂O₂).

- Solubility: Moderate solubility in polar solvents due to the carbamate and dimethylamino groups.

Comparison with Similar Compounds

Structural Analogues of Rivastigmine

Rivastigmine (CAS: 123441-03-2) and its derivatives share structural similarities but differ in substituents and bioactivity.

Carbamate-Based Impurities and By-Products

Several carbamate compounds are synthesized during Rivastigmine production, differing in alkylation or stereochemistry:

Biological Activity

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, commonly referred to as Rivastigmine, is a carbamate derivative known for its significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This compound is primarily utilized in the treatment of Alzheimer's disease and other cognitive disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- Canonical SMILES : CC(C)N(CC1=CC=CC=C1)C(=O)OC

Rivastigmine functions by inhibiting acetylcholinesterase , an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By preventing the degradation of acetylcholine, Rivastigmine enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Key Mechanisms:

- Selective Inhibition : Rivastigmine exhibits selective inhibition of AChE, leading to increased levels of acetylcholine in the brain .

- Reversible Binding : The compound binds reversibly to the active site of AChE, allowing for prolonged effects without permanent alteration of enzyme function .

Table 1: Comparison with Other Cholinesterase Inhibitors

| Compound | Type | AChE Inhibition | Duration of Action |

|---|---|---|---|

| Rivastigmine | Carbamate | High | Moderate |

| Donepezil | Piperidine | Moderate | Long |

| Galantamine | Alkaloid | Moderate | Short |

Clinical Studies

Rivastigmine has been evaluated in numerous clinical trials demonstrating its efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease. A meta-analysis indicated that Rivastigmine significantly improves cognitive scores on scales such as the Mini-Mental State Examination (MMSE) compared to placebo .

Case Studies

- Case Study 1 : A clinical trial involving 1,000 participants showed that those treated with Rivastigmine exhibited a 30% improvement in cognitive function over six months compared to those receiving a placebo .

- Case Study 2 : Another study highlighted that Rivastigmine not only improved cognitive symptoms but also had a positive effect on behavioral symptoms associated with dementia .

Side Effects and Safety Profile

While Rivastigmine is generally well-tolerated, it can cause side effects such as gastrointestinal disturbances (nausea, vomiting), dizziness, and fatigue. Monitoring and dose adjustments are often necessary to mitigate these effects.

Table 2: Common Side Effects

| Side Effect | Frequency |

|---|---|

| Nausea | Common |

| Vomiting | Common |

| Dizziness | Less common |

| Fatigue | Less common |

Future Directions in Research

Ongoing research is focused on exploring the potential neuroprotective effects of Rivastigmine beyond its cholinergic activity. Studies are investigating its role in modulating neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic methodologies for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate, (1S)-, and what reaction conditions optimize yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves coupling 3-[1-(dimethylamino)ethyl]phenol with dimethylcarbamoyl chloride under controlled conditions. Catalysts such as triethylamine or DMAP (4-dimethylaminopyridine) are used to enhance reactivity. Anhydrous solvents (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) prevent side reactions. Reaction temperatures between 0–25°C and pH monitoring (neutral to slightly basic) are critical to minimize racemization .

- Example Conditions :

| Parameter | Optimal Range |

|---|---|

| Catalyst | Triethylamine (1.2 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 0–5°C (initial), then 25°C |

| Reaction Time | 12–24 hours |

Q. Which analytical techniques are most reliable for characterizing the structural and enantiomeric purity of this compound?

- Methodological Answer :

- HPLC with Chiral Columns : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane:isopropanol (90:10) to resolve enantiomers .

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirms the dimethylamino and carbamate moieties. Key signals: δ 2.2–2.5 ppm (N(CH₃)₂), δ 3.7 ppm (OCH₃ of carbamate) .

- Mass Spectrometry (HRMS) : ESI+ mode validates molecular weight (e.g., [M+H]⁺ = calculated m/z ± 0.001 Da) .

Q. What protocols ensure the compound’s stability during storage and handling?

- Methodological Answer :

- Storage : Store in amber glass vials under inert gas (Ar) at –20°C to prevent hydrolysis. Desiccants (silica gel) control humidity .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or acids, which degrade the carbamate group .

- Handling : Use nitrile gloves and fume hoods to minimize dermal/airborne exposure. Post-handling, wash with pH-neutral soap .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric purity data obtained from different analytical methods?

- Methodological Answer : Discrepancies often arise from column selectivity in HPLC or solvent effects in NMR. Cross-validate using:

- Circular Dichroism (CD) : Correlates optical activity with enantiomeric excess (ee).

- X-ray Crystallography : Provides absolute configuration confirmation .

- Standard Additions : Spiking with a known enantiomer in HPLC to identify retention time shifts .

Q. What computational approaches are effective in optimizing reaction pathways and predicting byproduct formation?

- Methodological Answer :

- DFT Calculations : Model transition states to identify energy barriers for racemization or carbamate hydrolysis. Software: Gaussian or ORCA .

- Machine Learning (ML) : Train models on reaction datasets (temperature, solvent, catalyst) to predict yields. Tools: COMSOL Multiphysics integrated with Python libraries (e.g., Scikit-learn) .

- Kinetic Simulations : Use MATLAB or COPASI to simulate reaction networks and identify dominant pathways .

Q. What experimental design strategies minimize variability in pharmacological assays involving this compound?

- Methodological Answer :

- Factorial Design : Test factors (concentration, pH, temperature) in a 2³ design to identify interactions. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Concentration | 10 µM | 100 µM |

| pH | 6.5 | 7.4 |

| Temperature | 25°C | 37°C |

Q. How can researchers address mechanistic ambiguities in the compound’s interactions with biological targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor docking (e.g., using GROMACS) to identify key residues in binding pockets .

- Isotope Labeling : Use ¹⁵N/¹³C-labeled analogs in NMR to track binding-induced conformational changes .

Data Contradiction Analysis

- Case Study : Conflicting reports on hydrolysis rates in aqueous vs. non-aqueous media.

- Resolution : Replicate experiments under standardized conditions (pH 7.4 PBS buffer, 37°C). Use LC-MS to quantify degradation products. Cross-reference with computational hydrolysis models (e.g., DFT-pKa predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.